molecular formula C20H17FN2O3 B3976594 N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide

N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B3976594
M. Wt: 352.4 g/mol
InChI Key: LTEZUOLHQKNOCI-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound with a unique structure that combines a naphthalene ring with dimethylamino and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core is synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the naphthalene ring.

    Attachment of Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, where a fluorophenyl boronic acid or halide reacts with the naphthalene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, boronic acids, palladium catalysts, various solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or dye due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino and fluorophenyl groups can interact with biological macromolecules, influencing their function and activity. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-chlorophenyl)acetamide
  • N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-bromophenyl)acetamide
  • N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methylphenyl)acetamide

Uniqueness

N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-12(24)23(14-8-6-7-13(21)11-14)18-17(22(2)3)19(25)15-9-4-5-10-16(15)20(18)26/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEZUOLHQKNOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide
Reactant of Route 2
N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide
Reactant of Route 3
N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide
Reactant of Route 4
N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide
Reactant of Route 6
N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-fluorophenyl)acetamide

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